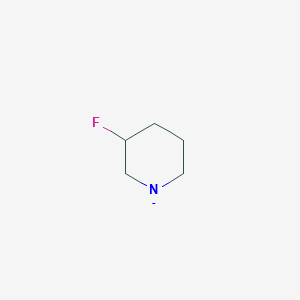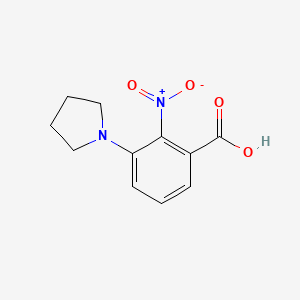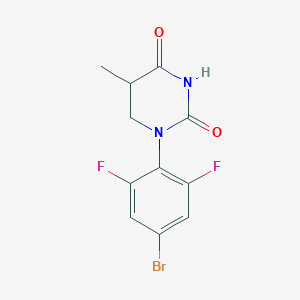
1-Butylpyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butylpyrrolidine-2-carbaldehyde is a chemical compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a butyl group attached to the nitrogen atom and an aldehyde functional group at the second position of the pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of pyrrolidine with butyl halides, followed by oxidation to introduce the aldehyde group. Another method includes the use of ammonia and 1,4-butanediol over CuNiPd/ZSM-5 catalysts, which allows for the formation of 1-butylpyrrolidine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions: 1-Butylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form primary alcohols.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Butylpyrrolidine-2-carboxylic acid.
Reduction: Butylpyrrolidine-2-methanol.
Substitution: Various substituted pyrrolidines depending on the reagents used.
科学的研究の応用
1-Butylpyrrolidine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of 1-butylpyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context of the reaction .
類似化合物との比較
1-Butylpyrrolidine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
1-Butylpyrrolidin-2-one: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Pyrrolidine-2-carbaldehyde: Similar structure but without the butyl group, affecting its physical and chemical properties.
Uniqueness: 1-Butylpyrrolidine-2-carbaldehyde is unique due to the presence of both the butyl group and the aldehyde functional group, which confer specific reactivity and versatility in chemical synthesis and research applications.
特性
分子式 |
C9H17NO |
|---|---|
分子量 |
155.24 g/mol |
IUPAC名 |
1-butylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-10-7-4-5-9(10)8-11/h8-9H,2-7H2,1H3 |
InChIキー |
QWAPNRBRSKCDFJ-UHFFFAOYSA-N |
正規SMILES |
CCCCN1CCCC1C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(1,6-anhydro-2,3-isopropylidine-ss-D-manopyrano-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-[2-hydroxylcarbonylethylamino]malonic Acid Diamide](/img/structure/B14768803.png)

![11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B14768817.png)

![Benzo[c]isoxazole-5-carboxylic acid](/img/structure/B14768826.png)

